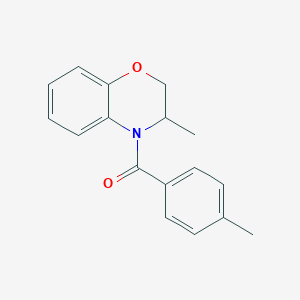

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone

Overview

Description

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: is a chemical compound belonging to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone typically involves the following steps:

Formation of the Benzoxazine Ring: : The benzoxazine ring is formed through a condensation reaction between an o-aminophenol and an aldehyde or ketone in the presence of an acid catalyst.

Coupling Reaction: : The final step involves the coupling of the benzoxazine ring with the 4-methylphenyl group, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: : Lewis acids like aluminum chloride (AlCl3) are used for electrophilic substitution, while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed

Oxidation: : Formation of corresponding oxo derivatives.

Reduction: : Formation of reduced derivatives.

Substitution: : Formation of substituted benzene derivatives.

Scientific Research Applications

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone: can be compared with other similar benzoxazine derivatives, such as 2,3-dihydro-1,5-benzoxazepines and 2H-1,4-benzoxazin-3(4H)-one . These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound

Biological Activity

The compound (3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(4-methylphenyl)methanone , also known by its chemical formula and CAS number 857492-98-9, is a member of the benzoxazine family. This class of compounds has garnered attention for its diverse biological activities, including potential therapeutic applications in pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.30 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1659722 |

1. Antimicrobial Activity

Recent studies have indicated that compounds within the benzoxazine family exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives demonstrated that the presence of specific functional groups enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has shown promise in preliminary tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

Benzoxazines are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has been explored extensively. The compound has demonstrated inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent in inflammatory diseases such as arthritis .

4. Anticancer Activity

Studies have highlighted the anticancer properties of related benzoxazine compounds. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of cell cycle progression and apoptosis pathways .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several benzoxazine derivatives, the compound exhibited notable antibacterial activity with inhibition zones averaging 20 mm against E. coli strains. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Antioxidant Activity Assessment

A study assessing the antioxidant capacity using DPPH radical scavenging assays revealed that the compound effectively reduced radical concentrations by up to 75% at higher concentrations (100 µg/mL). This positions it as a candidate for further development in antioxidant therapies .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Signaling Modulation : It might affect signaling pathways that regulate cell proliferation and apoptosis.

Properties

IUPAC Name |

(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-20-16-6-4-3-5-15(16)18/h3-10,13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAJAFCMMLONJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322133 | |

| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338747-54-9 | |

| Record name | (3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.